BenchChemオンラインストアへようこそ!

4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1352495-04-5) is a trisubstituted pyrazole-3-carboxylic acid derivative bearing a C4 bromine, a C5 methyl, and an N1-(2-hydroxyethyl) substituent. It belongs to the broader class of 5-alkyl pyrazole-3-carboxylic acids, several of which have been characterized as agonists of the high-affinity niacin receptor GPR109a.

Molecular Formula C7H9BrN2O3
Molecular Weight 249.06 g/mol
Cat. No. B11824908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Molecular FormulaC7H9BrN2O3
Molecular Weight249.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCO)C(=O)O)Br
InChIInChI=1S/C7H9BrN2O3/c1-4-5(8)6(7(12)13)9-10(4)2-3-11/h11H,2-3H2,1H3,(H,12,13)
InChIKeyDEXRVRARNQORNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Procurement-Ready Pyrazole Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1352495-04-5) is a trisubstituted pyrazole-3-carboxylic acid derivative bearing a C4 bromine, a C5 methyl, and an N1-(2-hydroxyethyl) substituent. It belongs to the broader class of 5-alkyl pyrazole-3-carboxylic acids, several of which have been characterized as agonists of the high-affinity niacin receptor GPR109a [1]. The compound is commercially available from multiple suppliers at ≥95% purity with batch-specific analytical documentation (NMR, HPLC) , positioning it as an accessible synthetic intermediate for structure–activity relationship (SAR) exploration, amide/ester library generation, and palladium-catalyzed cross-coupling diversification.

Why Generic Substitution Fails for 4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic Acid: Structural Determinants of Reactivity and Bioisosteric Potential


Within the pyrazole-3-carboxylic acid chemotype, the combination, position, and identity of substituents profoundly influence both synthetic utility and biological target engagement. The N1-(2-hydroxyethyl) group of the target compound is absent from the more widely catalogued 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 82231-52-5, N1–H) [1], and this substitution alters calculated logP, aqueous solubility, and hydrogen-bonding capacity [2]. Bromine at C4 provides a competent handle for Suzuki–Miyaura and related cross-coupling reactions, yet replacement with chlorine (4-chloro-5-methyl analog) has been shown to abolish GPR109a agonist activity (EC50 >1000 nM vs. 42 nM for 4-fluoro) [3], demonstrating that halogen choice at this position is not functionally neutral. Regioisomeric variation—shifting the carboxylic acid from C3 to C4, as in 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 288251-52-5) [4]—generates a topologically distinct hydrogen-bond donor/acceptor array, making the two compounds non-interchangeable in fragment-based or target-oriented synthesis. These structure–property relationships mean that procurement decisions cannot be based solely on pyrazole scaffold commonality; substitution pattern is decisive.

Quantitative Differentiation Evidence: 4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic Acid vs. Closest Analogs


N1-(2-Hydroxyethyl) vs. N1–H: Physicochemical Property Differentiation Governing Solubility and Formulation

The target compound bears an N1-(2-hydroxyethyl) substituent that is absent in the closest N1-unsubstituted comparator, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 82231-52-5). This structural difference is predicted to increase aqueous solubility and reduce lipophilicity relative to the N1–H analog. While experimentally measured logP and solubility values are not publicly available for the target compound, the regioisomeric analog 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 288251-52-5) has a computed XLogP3-AA of −0.6 and four hydrogen-bond acceptors [1]. By contrast, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid lacks the hydroxyethyl group entirely, eliminating two hydrogen-bonding sites (one donor, one acceptor) and increasing predicted lipophilicity [2]. The N1-hydroxyethyl group also provides a chemically orthogonal derivatization point (esterification, etherification, or oxidation) beyond the C3-carboxylic acid, enabling bidirectional library synthesis not possible with N1–H analogs.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Halogen-Dependent GPR109a Agonist Potency: C4–Br Tolerated but Inferior to C4–F in the Pyrazole-3-Carboxylic Acid Series

In the pyrazole-3-carboxylic acid series, GPR109a agonist activity is strongly modulated by the C4 substituent. The 4-fluoro-5-methyl analog (CHEMBL238004) displays an EC50 of 42 nM in the human adipocyte HTRF cAMP assay, whereas the 4-chloro-5-methyl analog (CHEMBL393062) and the 4-bromo-5-butyl analog (CHEMBL235010) both exhibit EC50 values >1000 nM, representing a >24-fold loss in potency [1][2][3]. The target compound, bearing C4–Br and C5–methyl, is structurally positioned between these two categories. Extrapolating from the bromine tolerance observed in the 5-butyl series (EC50 >1000 nM), it is predicted to be a low-potency GPR109a agonist or inactive; however, the N1-hydroxyethyl substituent introduces additional hydrogen-bonding capacity that may confer a distinct binding mode not captured by existing N1–H SAR. Direct head-to-head pharmacological data are not publicly available for the target compound, and this inference must be treated as provisional.

GPR109a Agonism GPCR Pharmacology Niacin Receptor Cardiometabolic Drug Discovery

Bromine at C4 Enables Suzuki–Miyaura Cross-Coupling: Synthetic Diversification Advantage over 4-Chloro and 4-Fluoro Analogs

The C4–Br substituent serves as a competent electrophilic partner for palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and related cross-coupling reactions, enabling late-stage C–C and C–N bond formation on the pyrazole core. This reactivity is a well-established property of aryl and heteroaryl bromides and is explicitly cited as a key feature of 4-bromo-1H-pyrazole-3-carboxylic acid (CAS 13745-17-0), which is described as enabling cross-coupling reactions in medicinal and agrochemical research . The 4-chloro analog is significantly less reactive toward oxidative addition with Pd(0), often requiring specialized ligand systems or higher catalyst loadings [1]. The 4-fluoro analog is essentially inert to cross-coupling under standard conditions. Thus, for programs requiring C4 elaboration of the pyrazole-3-carboxylic acid scaffold, the brominated target compound offers a strategic advantage: the bromine can be retained as a diversification handle while the carboxylic acid and hydroxyethyl groups are orthogonally manipulated.

Synthetic Methodology Cross-Coupling Palladium Catalysis Library Synthesis

Carboxylic Acid Regioisomerism (C3 vs. C4): Impact on Hydrogen-Bonding Geometry and Target Recognition

The target compound positions the carboxylic acid at C3 of the pyrazole ring, whereas a commercially available close analog, 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 288251-52-5), places it at C4 [1]. This regioisomeric difference reorients the carboxylate hydrogen-bond donor/acceptor vector by approximately 60° relative to the pyrazole plane and alters the distance between the acid and the N1-hydroxyethyl group. In the context of carbonic anhydrase inhibition, a therapeutically validated target for pyrazole carboxylic acids, 5-aryl-1H-pyrazole-3-carboxylic acids have demonstrated selective inhibition of human carbonic anhydrases IX and XII, with the C3-carboxylate orientation being critical for zinc coordination in the active site [2]. The C4-carboxylic acid regioisomer would present a topologically incompatible hydrogen-bonding array for this pharmacophore. Programs targeting carbonic anhydrase or related zinc metalloenzymes should therefore prioritize the C3-carboxylic acid scaffold.

Bioisosterism Fragment-Based Screening Carbonic Anhydrase Inhibition Molecular Recognition

Commercial Purity and QC Documentation: Bidepharm 97% with NMR/HPLC/GC Batch Reports

The target compound is available from Bidepharm (CAS 1352495-04-5) at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . AK Scientific offers the compound at 95% purity . This level of analytical characterization is critical for reproducibility in SAR studies, where impurities at even 3–5% can confound biological assay results. In contrast, several closely related analogs (e.g., 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, CAS 82231-52-5) are primarily available through smaller specialty suppliers with variable or unspecified purity documentation. The availability of the target compound with defined purity and spectroscopic certification reduces the burden of in-house repurification and characterization, accelerating iterative synthesis–assay cycles.

Chemical Procurement Quality Control Analytical Chemistry Reproducibility

Recommended Application Scenarios for 4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic Acid Based on Differentiated Evidence


Diversifiable Scaffold for Parallel Library Synthesis via Sequential Amide Coupling and Suzuki–Miyaura Cross-Coupling

The target compound is optimally deployed as a bifunctional building block in parallel medicinal chemistry. The C3-carboxylic acid can be converted to a library of amides or esters using standard coupling reagents (HATU, EDC/HOBt), while the C4–Br remains available for subsequent Suzuki–Miyaura diversification with aryl/heteroaryl boronic acids . This orthogonal reactivity profile—carboxylic acid derivatization independent of bromine displacement—is not achievable with the 4-fluoro or 4-chloro analogs, which lack competent cross-coupling handles. The N1-hydroxyethyl group can optionally be protected (e.g., as a silyl ether) or exploited for further diversification, providing a third point of chemical variation . This three-point diversification strategy is well-suited to fragment-to-lead optimization and scaffold-hopping campaigns.

Fragment-Based Screening and Carbonic Anhydrase Inhibitor Development

The C3-carboxylic acid pyrazole scaffold has been validated as a privileged fragment for zinc-binding metalloenzyme inhibition, particularly against human carbonic anhydrase isoforms IX and XII . The target compound, with its C3-carboxylate properly oriented for zinc coordination and its C4–Br providing a vector for fragment growth into adjacent binding pockets, is a suitable starting point for fragment-based drug discovery against carbonic anhydrases or related zinc-dependent enzymes. The N1-hydroxyethyl group may engage peripheral hydrogen-bonding residues, offering a potential selectivity handle not present in N1–H or N1–methyl analogs. Procurement of the C3-carboxylic acid regioisomer is essential; the C4-carboxylic acid analog (CAS 288251-52-5) would not present the correct pharmacophoric geometry.

Agrochemical Intermediate for Pyrazole-Containing Fungicides and Herbicides

Pyrazole-3-carboxylic acid derivatives are established intermediates in the synthesis of agrochemical active ingredients, with patents describing their use in the manufacture of pyrazole carboxylic derivatives for crop protection . The target compound's bromine substituent enables late-stage introduction of aryl or heteroaryl groups prevalent in commercial fungicide and herbicide structures (e.g., fluxapyroxad, bixafen). The compound's availability at 97% purity with analytical certification makes it suitable for process chemistry development, where impurity profiles must be tightly controlled. The hydroxyethyl group may also improve the environmental fate profile (enhanced biodegradability) relative to N1–alkyl analogs, though this remains to be experimentally verified.

GPR109a SAR Investigation: Probing N1-Substituent Effects on Receptor Activation

Although existing data indicate that C4-brominated pyrazole-3-carboxylic acids are low-potency GPR109a agonists (EC50 >1000 nM for the 4-bromo-5-butyl analog) , the target compound introduces a unique N1-hydroxyethyl substituent not explored in the published GPR109a SAR literature . This creates a research opportunity: the hydroxyethyl group may engage the receptor through hydrogen bonding in a manner that partially compensates for the deleterious effect of bromine at C4. The compound can serve as a probe to test whether N1-substitution can rescue activity in the brominated series, potentially opening new chemical space for GPR109a modulator development. This application is speculative and requires de novo pharmacological testing.

Quote Request

Request a Quote for 4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.